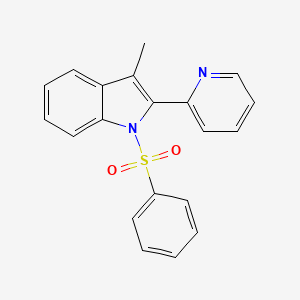
1-(Benzenesulfonyl)-3-methyl-2-(pyridin-2-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-1-(phenylsulfonyl)-2-(pyridin-2-yl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a phenylsulfonyl group, a pyridin-2-yl group, and a methyl group attached to the indole core, making it a unique and versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(phenylsulfonyl)-2-(pyridin-2-yl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridin-2-yl boronic acid and a halogenated indole derivative.
Sulfonylation: The phenylsulfonyl group can be introduced by reacting the indole derivative with phenylsulfonyl chloride in the presence of a base, such as triethylamine.
Methylation: The final step involves the methylation of the indole nitrogen using a methylating agent, such as methyl iodide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-methyl-1-(phenylsulfonyl)-2-(pyridin-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
3-methyl-1-(phenylsulfonyl)-2-(pyridin-2-yl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 3-methyl-1-(phenylsulfonyl)-2-(pyridin-2-yl)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The phenylsulfonyl group can enhance the compound’s ability to interact with specific proteins or enzymes, while the pyridin-2-yl group can facilitate binding to nucleic acids or other biomolecules.
類似化合物との比較
Similar Compounds
3-methyl-1-(phenylsulfonyl)-1H-indole: Lacks the pyridin-2-yl group, which may affect its biological activity and chemical reactivity.
2-(pyridin-2-yl)-1H-indole: Lacks the phenylsulfonyl group, which may reduce its potential interactions with specific proteins or enzymes.
1-(phenylsulfonyl)-2-(pyridin-2-yl)-1H-indole: Lacks the methyl group, which may influence its overall stability and reactivity.
Uniqueness
3-methyl-1-(phenylsulfonyl)-2-(pyridin-2-yl)-1H-indole is unique due to the presence of all three functional groups (methyl, phenylsulfonyl, and pyridin-2-yl) on the indole core
特性
CAS番号 |
106154-43-2 |
|---|---|
分子式 |
C20H16N2O2S |
分子量 |
348.4 g/mol |
IUPAC名 |
1-(benzenesulfonyl)-3-methyl-2-pyridin-2-ylindole |
InChI |
InChI=1S/C20H16N2O2S/c1-15-17-11-5-6-13-19(17)22(20(15)18-12-7-8-14-21-18)25(23,24)16-9-3-2-4-10-16/h2-14H,1H3 |
InChIキー |
BNLNOPICYKTVKI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C2=CC=CC=C12)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


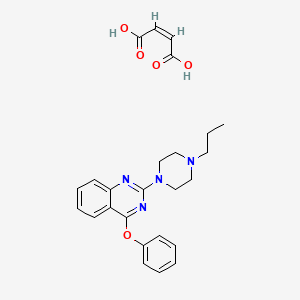
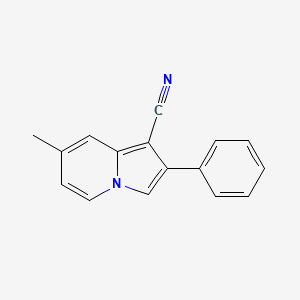
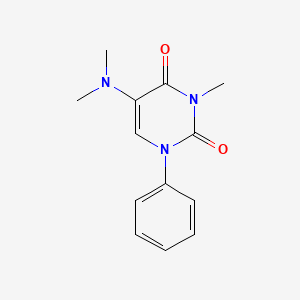

![1-Benzyl-1,8-dihydrocyclohepta[b]phosphole](/img/structure/B12916030.png)
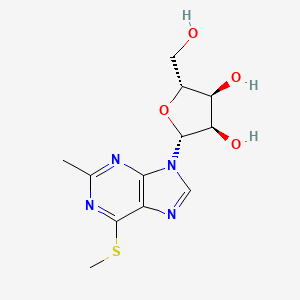


![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thienyl)-](/img/structure/B12916049.png)
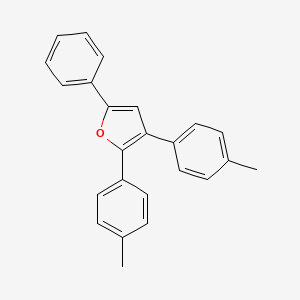
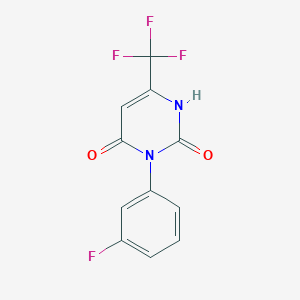

![5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B12916072.png)
![Isoxazole, 3-methyl-4-nitro-5-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B12916083.png)
